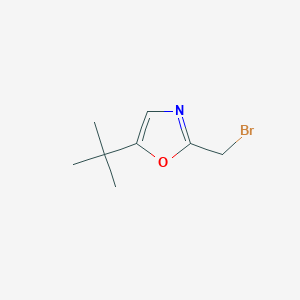
3,4-dichlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichlorothiophene-2-sulfonamide: is a chemical compound with the molecular formula C4H3Cl2NO2S2. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features two chlorine atoms and a sulfonamide group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichlorothiophene-2-sulfonamide typically involves the chlorination of thiophene followed by sulfonation and subsequent conversion to the sulfonamide. One common method includes:
Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to introduce chlorine atoms at the 3 and 4 positions.
Sulfonation: The chlorinated thiophene is then treated with a sulfonating agent like chlorosulfonic acid to introduce the sulfonic acid group at the 2 position.
Conversion to Sulfonamide: The sulfonic acid derivative is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-dichlorothiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under various conditions depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives, potentially leading to the removal of chlorine atoms.
Substitution: Substituted thiophene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3,4-dichlorothiophene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, thiophene-based sulfonamides, including this compound, are studied for their potential as inhibitors of enzymes such as carbonic anhydrase. These compounds have shown promise in the treatment of diseases like glaucoma, epilepsy, and certain cancers .
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3,4-dichlorothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .
Comparison with Similar Compounds
- 4,5-dichlorothiophene-2-sulfonamide
- 2,5-dichlorothiophene-3-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
Comparison: 3,4-dichlorothiophene-2-sulfonamide is unique due to the specific positioning of the chlorine atoms and the sulfonamide group on the thiophene ring. This unique structure can influence its reactivity and interaction with biological targets compared to other similar compounds. For instance, 4,5-dichlorothiophene-2-sulfonamide may have different inhibitory effects on enzymes due to the different positioning of the chlorine atoms .
Properties
CAS No. |
883001-29-4 |
|---|---|
Molecular Formula |
C4H3Cl2NO2S2 |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



